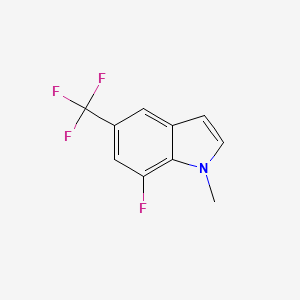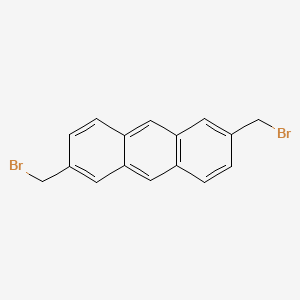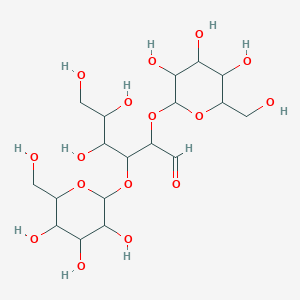
7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of fluorine and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of a suitable indole precursor, followed by selective fluorination and methylation.
Indole Precursor Preparation: The initial step often involves the formation of an indole core through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: Methylation at the 1-position is typically carried out using methyl iodide (CH₃I) in the presence of a strong base like potassium carbonate (K₂CO₃).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine or trifluoromethyl groups, potentially leading to defluorinated or demethylated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of this compound with reduced fluorine content.
Substitution: Formation of derivatives with various functional groups replacing the fluorine or trifluoromethyl groups.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, aiding in the study of biochemical pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Therapeutic Agents: Studied for its efficacy in treating various diseases, including neurological disorders and infectious diseases.
Industry:
Material Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Agriculture: Investigated for its potential use in agrochemicals, enhancing crop protection and yield.
作用機序
The mechanism of action of 7-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
類似化合物との比較
1-Methyl-1H-indole: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical and biological properties.
7-Fluoro-1H-indole: Similar structure but without the methyl and trifluoromethyl groups, leading to variations in reactivity and applications.
5-Trifluoromethyl-1H-indole: Contains the trifluoromethyl group but lacks the fluorine and methyl groups, affecting its overall behavior.
Uniqueness: 7-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole stands out due to the combined presence of fluorine, methyl, and trifluoromethyl groups. This unique combination imparts enhanced stability, reactivity, and biological activity, making it a versatile compound in various scientific and industrial applications.
特性
分子式 |
C10H7F4N |
|---|---|
分子量 |
217.16 g/mol |
IUPAC名 |
7-fluoro-1-methyl-5-(trifluoromethyl)indole |
InChI |
InChI=1S/C10H7F4N/c1-15-3-2-6-4-7(10(12,13)14)5-8(11)9(6)15/h2-5H,1H3 |
InChIキー |
SEAWDZZINOEUCS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=CC(=CC(=C21)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)




![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)

![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)

